2-(2,4-Dichlorophenyl)benzoic acid
Overview
Description
2-(2,4-Dichlorophenyl)benzoic acid is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, which is further connected to a benzoic acid moiety
Mechanism of Action
Target of Action
2-(2,4-Dichlorophenyl)benzoic acid is a potential non-steroidal anti-inflammatory drug . .
Biochemical Pathways
As a potential non-steroidal anti-inflammatory drug, it may be involved in the inhibition of cyclooxygenase enzymes, similar to other drugs in this class . .
Result of Action
As a potential non-steroidal anti-inflammatory drug, it may reduce inflammation by inhibiting the production of prostaglandins . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)benzoic acid can be achieved through several methods. One common approach involves the liquid-phase oxidation of 2,4-dichlorotoluene using a gas containing molecular oxygen, such as pure oxygen or air, in the presence of a catalyst containing cobalt, manganese, and bromine. This reaction typically occurs in a lower fatty acid like acetic acid or its anhydride, at temperatures ranging from 100°C to 220°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reagents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acids.
Scientific Research Applications
2-(2,4-Dichlorophenyl)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: A closely related compound with similar chemical properties and applications.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and synthesis of biologically active molecules.
Uniqueness
2-(2,4-Dichlorophenyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its dual chlorine substitution on the benzene ring enhances its reactivity in substitution reactions compared to other benzoic acid derivatives.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFXQBKLHFXALC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610716 | |
Record name | 2',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205871-47-2 | |
Record name | 2',4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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